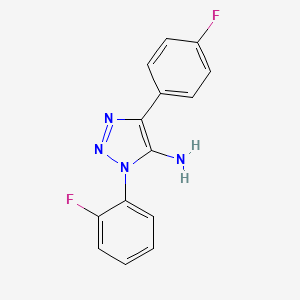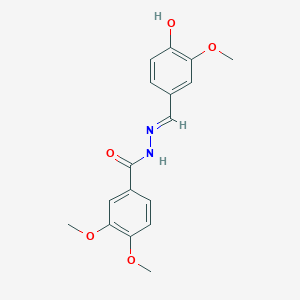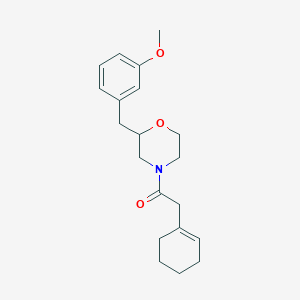![molecular formula C22H21BrN2O3S B6052141 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B6052141.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug, but its mechanism of action has led to investigations into its use in other diseases as well.
作用機序
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 works by inhibiting the activity of several different enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it inhibits the activity of RAF kinase, which is a key enzyme in the MAPK signaling pathway. This pathway is involved in cell growth and proliferation, and is often overactive in cancer cells. By inhibiting the activity of this pathway, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, and has been investigated for use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. It has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels. This is important in cancer treatment, as tumors require a blood supply in order to grow and spread.
実験室実験の利点と制限
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well-understood. This makes it a useful tool for investigating the MAPK signaling pathway and its role in cancer and other diseases. However, one limitation is that it can be difficult to work with, as it is insoluble in water and requires organic solvents for use in experiments.
将来の方向性
There are a number of future directions for research on N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis. Additionally, there is ongoing research into the development of new and more effective inhibitors of the MAPK signaling pathway, which could have important implications for the treatment of cancer and other diseases.
合成法
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 can be synthesized using a multi-step process that involves the reaction of various starting materials. The final product is a white to off-white powder that is soluble in organic solvents.
科学的研究の応用
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been investigated for use in the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. In addition to its anti-cancer properties, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-17-7-5-6-10-21(17)24-22(26)16-25(15-18-8-3-2-4-9-18)29(27,28)20-13-11-19(23)12-14-20/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNUICOZPBDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052072.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6052073.png)
![5-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6052079.png)


![methyl 3-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6052091.png)
![7-cycloheptyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6052101.png)
![1-cyclopentyl-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052113.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6052118.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6052122.png)

![2-(4-fluorophenyl)-4-{[(4-methylpiperazin-1-yl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6052130.png)
